Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride
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Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride is C15H21Cl2NO2 . The InChI code is 1S/C15H19Cl2NO2.ClH/c1-2-20-14(19)15(6-3-7-18-10-15)9-11-4-5-12(16)13(17)8-11;/h4-5,8,18H,2-3,6-7,9-10H2,1H3;1H .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The first step of decomposition of these esters is the formation of the corresponding carboxylic acids and ethylene through a concerted six-membered cyclic transition state type of mechanism .Physical And Chemical Properties Analysis
The average mass of Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride is 318.239 Da . The Monoisotopic mass is 317.094940 Da .Scientific Research Applications
Synthetic Routes in Drug Development
A study on the synthetic routes of Vandetanib, a drug used for the treatment of certain types of cancer, identified ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride as a key intermediate. This compound undergoes a series of chemical transformations, including substitution, deprotection, methylation, nitration, reduction, and cyclization, showcasing its utility in complex organic syntheses and the pharmaceutical industry's manufacturing processes. The study emphasizes the compound's favorable yield and commercial value in industrial production scales, highlighting its importance in drug synthesis (W. Mi, 2015).
Material Science: Polymer Recycling
Research into the chemical recycling of poly(ethylene terephthalate) (PET) presents another application area for related chemical compounds. Although not directly involving ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride, this study illustrates the broader context of chemical transformations where such compounds could play a role. The recycling process involves hydrolysis and glycolysis, converting PET back into valuable monomers or secondary materials. This demonstrates the compound's potential utility in material science and recycling technologies, where its chemical properties could facilitate the breakdown or modification of polymers (G. Karayannidis & D. Achilias, 2007).
Food and Beverage Industry: Safety and Quality Control
In the context of food safety and quality control, the study of ethyl carbamate (a compound related to ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride) in foods and beverages underscores the relevance of chemical analysis in monitoring and managing toxic substances. This research focuses on the detection, formation mechanisms, and reduction strategies of ethyl carbamate, a potential carcinogen. It highlights the importance of understanding the chemical properties and reactions of such compounds to ensure consumer safety and comply with health regulations (J. Weber & V. Sharypov, 2009).
Safety And Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could be valuable for various applications including drug discovery, organic synthesis, and medicinal chemistry.
properties
IUPAC Name |
ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12;/h4-7,17H,2-3,8-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWGELPPGDRVAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592093 |
Source
|
Record name | Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride | |
CAS RN |
176524-12-2 |
Source
|
Record name | Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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